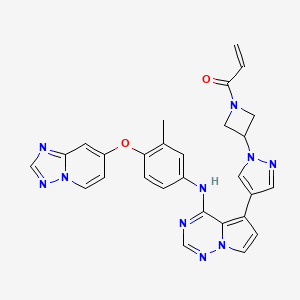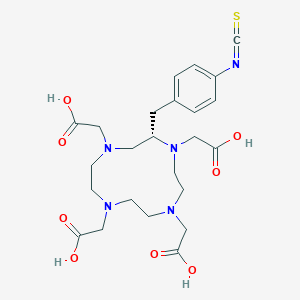
(S)-p-SCN-Bn-DOTA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-p-SCN-Bn-DOTA, also known as (S)-4-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a bifunctional chelating agent. It is widely used in the field of radiopharmaceuticals for labeling biomolecules with radiometals. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in diagnostic imaging and targeted radiotherapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-p-SCN-Bn-DOTA typically involves multiple steps. One common method starts with the cyclization of a tetraamine precursor to form the macrocyclic core. This is followed by the introduction of acetic acid groups to the nitrogen atoms of the macrocycle. The final step involves the attachment of the isothiocyanate group to the benzyl moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.
化学反应分析
Types of Reactions
(S)-p-SCN-Bn-DOTA undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols, forming thiourea and dithiocarbamate derivatives.
Complexation Reactions: The macrocyclic core can form stable complexes with metal ions like gadolinium, copper, and yttrium.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Complexation Reactions: Often performed in aqueous solutions with controlled pH to facilitate metal ion binding.
Major Products
Thiourea and Dithiocarbamate Derivatives: Formed from substitution reactions.
Metal Complexes: Formed from complexation reactions, used in various imaging and therapeutic applications.
科学研究应用
(S)-p-SCN-Bn-DOTA has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions.
Biology: Employed in the labeling of biomolecules for tracking and imaging studies.
Medicine: Integral in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and MRI) and targeted radiotherapy.
Industry: Utilized in the production of contrast agents and radiolabeled compounds for various applications.
作用机制
The mechanism of action of (S)-p-SCN-Bn-DOTA involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a high affinity for metal ions, while the isothiocyanate group allows for covalent attachment to biomolecules. This dual functionality enables the compound to deliver metal ions to specific targets, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy.
相似化合物的比较
Similar Compounds
DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, lacks the isothiocyanate group.
NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid, has a smaller macrocyclic ring.
TETA: 1,4,8,11-tetraazacyclotetradecane, lacks acetic acid groups.
Uniqueness
(S)-p-SCN-Bn-DOTA is unique due to its bifunctional nature, combining a macrocyclic chelator with an isothiocyanate group. This allows it to form stable metal complexes and covalently attach to biomolecules, making it highly versatile for various applications in imaging and therapy.
属性
分子式 |
C24H33N5O8S |
|---|---|
分子量 |
551.6 g/mol |
IUPAC 名称 |
2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t20-/m0/s1 |
InChI 键 |
UDOPJKHABYSVIX-FQEVSTJZSA-N |
手性 SMILES |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
规范 SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




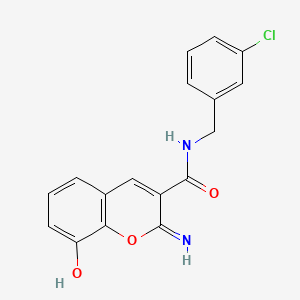
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
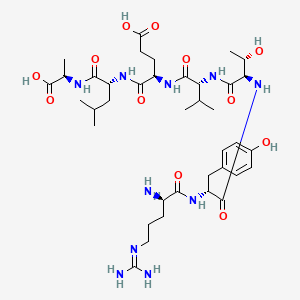
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)
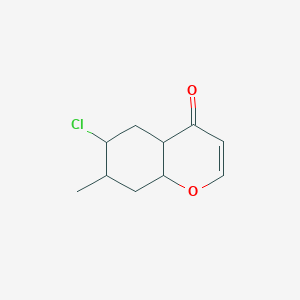
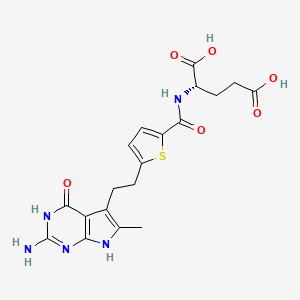
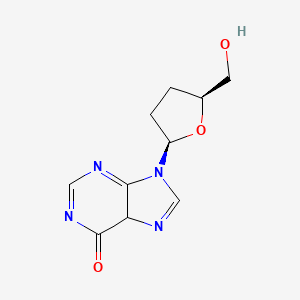
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
